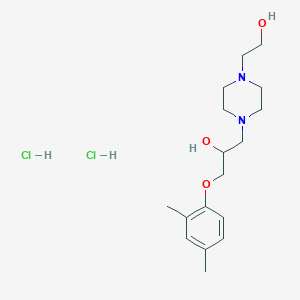
4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have potential as an anti-inflammatory and neuroprotective agent.
Scientific Research Applications
Discovery and Optimization of Compounds
Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are derived from high-throughput screening. These compounds show potential in vivo effects for various disease models.
Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. These compounds also demonstrated DNA cleavage abilities.
Enzyme Inhibitory Activity : The study by Cetin et al. (2021) explored 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, examining their inhibitory activities against various enzymes. Some of these derivatives showed potent inhibition, indicating potential for further pharmacological studies.
Imaging and Diagnostic Applications
- PET Imaging of Microglia : A study by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound could be a noninvasive tool for imaging reactive microglia and disease-associated microglia in various neuropsychiatric disorders.
Therapeutic Potential
Glycine Transporter 1 Inhibition : Research by Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 inhibitor. This compound showed favorable pharmacokinetics and potential for therapeutic applications.
CCR5 Antagonists for HIV-1 : Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity. This compound demonstrated efficacy in inhibiting the replication of CCR5-using HIV-1 clinical isolates.
Other Applications
Antiproliferative Activities : Harishkumar et al. (2018) synthesized novel quinoline derivatives with antiproliferative activities against various human cancer cell lines.
Synthesis and Characterization of Heterocyclic Compounds : Mohareb et al. (2004) conducted a study focusing on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards various nitrogen nucleophiles.
properties
IUPAC Name |
4-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)13-4-1-2-5-14(13)21-16(23)22-9-7-12(8-10-22)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOLHYJPIJOAQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)



![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)

